(Dicyclopropylmethyl)(hexyl)amine
Description
Contextualizing (Dicyclopropylmethyl)(hexyl)amine within the Broader Field of Amine Chemistry
Amines are fundamental organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. They are broadly classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. This compound falls into the category of secondary amines, which are pivotal in a vast array of chemical reactions and are integral components of many biologically active molecules.
The dicyclopropylmethyl moiety introduces significant steric bulk and a high degree of three-dimensionality around the nitrogen atom. The cyclopropyl (B3062369) groups, with their inherent ring strain, can influence the electronic properties and reactivity of the amine. In contrast, the hexyl group provides a non-polar, flexible tail, which can impact the molecule's solubility and intermolecular interactions. The interplay of these structural features distinguishes this compound from more common secondary amines like diethylamine (B46881) or dihexylamine (B85673).
Rationale for Dedicated Academic Investigation of this compound
The academic interest in this compound stems from several key factors. The presence of the dicyclopropylmethyl group is of particular significance. Cyclopropylamines are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. longdom.org The unique electronic properties and conformational constraints imposed by the cyclopropyl rings can lead to compounds with enhanced biological activity or desirable physicochemical properties.
Furthermore, the synthesis of sterically hindered secondary amines like this compound presents a challenge and an opportunity for the development of novel synthetic methodologies. Traditional methods for amine synthesis, such as N-alkylation, can be hampered by the steric hindrance of the reactants. researchgate.net Therefore, exploring efficient synthetic routes to this compound, for instance, through reductive amination of dicyclopropyl ketone with hexylamine (B90201), contributes to the broader toolkit of synthetic organic chemistry. organic-chemistry.org The study of such molecules pushes the boundaries of known chemical transformations and can lead to the discovery of new catalysts or reaction conditions. nih.gov
Overview of Key Research Domains for this compound
The potential research applications for this compound are primarily in the realms of medicinal chemistry and materials science. In medicinal chemistry, the incorporation of unique lipophilic and sterically demanding groups can be a strategy to modulate the pharmacological profile of a drug candidate. N-alkylated amines are present in a wide variety of drugs, and the specific combination of the dicyclopropylmethyl and hexyl groups could be explored for its impact on receptor binding, metabolic stability, and cell permeability. researchgate.net
In the field of organic synthesis, this compound can serve as a specialized building block. Its distinct steric and electronic properties could be harnessed to influence the stereochemical outcome of reactions or to create novel molecular scaffolds. The compound could also be investigated as a ligand for metal catalysts or as a phase-transfer catalyst in specific applications. While direct research on this compound is not widely published, the foundational principles of amine chemistry and the known applications of related structures suggest a fertile ground for future investigation.
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for this compound in public databases, the following tables are based on predicted values and data from structurally related compounds.
Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.35 g/mol |
| Boiling Point | Estimated 240-260 °C |
| Density | Estimated 0.85-0.90 g/cm³ |
| LogP (Octanol-Water Partition Coefficient) | Estimated 4.5-5.0 |
| pKa (of the conjugate acid) | Estimated 10.5-11.5 |
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the dicyclopropylmethyl proton (CH-N), the N-hexyl methylene (B1212753) protons (CH₂-N), and the characteristic upfield signals for the cyclopropyl protons. |
| ¹³C NMR | Resonances for the dicyclopropylmethyl carbon (CH-N), the N-hexyl methylene carbon (CH₂-N), and the distinct signals for the carbons of the cyclopropyl and hexyl groups. |
| IR Spectroscopy | A weak to medium N-H stretch for the secondary amine around 3300-3500 cm⁻¹, along with C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 195, with characteristic fragmentation patterns involving cleavage alpha to the nitrogen atom. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)hexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-2-3-4-5-10-14-13(11-6-7-11)12-8-9-12/h11-14H,2-10H2,1H3 |
InChI Key |
YSDXIIAAHDVVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(C1CC1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclopropylmethyl Hexyl Amine
Classical Approaches to Amine Synthesis and Their Adaptations for (Dicyclopropylmethyl)(hexyl)amine
Traditional methods for amine synthesis, while well-established, require careful adaptation to efficiently produce a sterically hindered secondary amine like this compound. These approaches typically involve the formation of the central carbon-nitrogen bond through fundamental reaction types such as reductive amination and nucleophilic substitution.
Reductive Amination Strategies for this compound Precursors
Reductive amination is a cornerstone of amine synthesis, providing a direct route to secondary amines from carbonyl compounds and primary amines. youtube.comyoutube.com This method proceeds via the in-situ formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine. youtube.com For the synthesis of this compound, two convergent pathways are conceivable: the reaction of dicyclopropyl ketone with hexylamine (B90201), or the reaction of hexanal (B45976) with dicyclopropylmethylamine.
The process involves mixing the carbonyl compound and the amine, often under mildly acidic conditions to catalyze imine formation, followed by the introduction of a reducing agent. youtube.com A key consideration is the choice of reducing agent; it must be selective enough to reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature. youtube.com Alternative reducing agents like phenylsilane, catalyzed by dibutyltin (B87310) dichloride, have also been developed for direct reductive aminations, though their efficacy can be substrate-dependent. organic-chemistry.orgnih.gov A patent for the synthesis of related 1-cyclopropyl alkyl-1-amines describes the condensation of a ketone with a primary amine using a Lewis acid like titanium(IV) isopropoxide, followed by reduction with sodium borohydride. google.com
Table 1: Reductive Amination Pathways to this compound
| Pathway | Carbonyl Precursor | Amine Precursor | Key Reagents | Intermediate | Reference |
|---|---|---|---|---|---|
| A | Dicyclopropyl ketone | Hexylamine | 1. Mild acid (e.g., AcOH) or Lewis Acid (e.g., Ti(OiPr)₄) 2. Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, Phenylsilane) | N-(dicyclopropylmethylidene)hexan-1-amine | google.comthieme-connect.de |
| B | Hexanal | Dicyclopropylmethylamine | 1. Mild acid (e.g., AcOH) 2. Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-hexylidenedicyclopropylmethanamine | youtube.comyoutube.com |
Nucleophilic Substitution Reactions in this compound Formation
The formation of the C-N bond in this compound can also be achieved through nucleophilic substitution, a fundamental reaction where an amine acts as a nucleophile to displace a leaving group from an alkyl halide. As with reductive amination, two primary disconnections are possible: hexylamine reacting with a dicyclopropylmethyl halide or dicyclopropylmethylamine reacting with a hexyl halide.
This approach relies on the direct alkylation of a primary amine. A significant challenge in this method is controlling the extent of alkylation. The target secondary amine is itself a nucleophile and can compete with the starting primary amine to react with the alkyl halide, leading to the formation of a tertiary amine byproduct. To favor mono-alkylation, reaction conditions such as using a large excess of the primary amine or employing high dilution can be implemented. The choice of solvent and base (to neutralize the acid generated) is also critical for optimizing the reaction.
Alkylation Procedures for the Introduction of Hexyl and Dicyclopropylmethyl Moieties
Elaborating on nucleophilic substitution, the specific introduction of each alkyl group requires consideration of precursor availability and reactivity.
Introduction of the Hexyl Moiety: This involves the reaction of dicyclopropylmethylamine with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane). These hexylating agents are commercially available and exhibit typical primary halide reactivity. The reaction would likely be performed in a polar aprotic solvent like DMF or acetonitrile (B52724) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) to scavenge the hydrogen halide byproduct.
Introduction of the Dicyclopropylmethyl Moiety: This pathway requires the synthesis of a suitable dicyclopropylmethyl electrophile, such as dicyclopropylmethyl bromide. This precursor could potentially be synthesized from dicyclopropylmethanol, which in turn can be prepared by the reduction of dicyclopropyl ketone. The subsequent reaction with hexylamine would follow similar principles to the introduction of the hexyl group. Given the steric bulk of the dicyclopropylmethyl group, the rate of this substitution reaction may be slower compared to the alkylation with a linear hexyl halide.
Modern Catalytic Strategies for this compound Preparation
Modern synthetic chemistry offers powerful catalytic systems that can form C-N bonds with high efficiency and selectivity, often under milder conditions than classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions in C-N Bond Formation
Transition metal catalysis has revolutionized C-N bond formation, although applications have historically focused on coupling amines with aryl or vinyl electrophiles (e.g., Buchwald-Hartwig amination). mit.edunih.gov The development of catalysts for the coupling of alkyl amines with alkyl electrophiles is more challenging but has seen significant progress. These reactions often employ palladium or nickel catalysts with specialized phosphine-based ligands that facilitate the key steps of oxidative addition and reductive elimination. mit.edursc.orgresearchgate.net
For the synthesis of this compound, a hypothetical cross-coupling reaction could involve a nickel or palladium catalyst to couple hexylamine with a dicyclopropylmethyl halide, or vice-versa. The design of new ligands is crucial for enabling the arylation and potentially the alkylation of sterically encumbered secondary amines. mit.edu Ruthenium and iridium complexes have also been explored for the coupling of amines and alcohols through a "hydrogen borrowing" mechanism, which generates the electrophile in situ and can selectively produce secondary amines. organic-chemistry.org
Table 2: Potential Transition Metal-Catalyzed Routes
| Catalyst System | Amine Source | Alkyl Source | General Principle | Reference |
|---|---|---|---|---|
| Palladium or Nickel with specific ligands | Hexylamine or Dicyclopropylmethylamine | Dicyclopropylmethyl-X or Hexyl-X (X=Br, I, OTs) | Direct cross-coupling via oxidative addition of the alkyl halide to a low-valent metal center, followed by reaction with the amine and reductive elimination. | mit.eduresearchgate.net |
| Ruthenium or Iridium complexes | Hexylamine | Dicyclopropylmethanol | "Hydrogen borrowing" or "acceptorless dehydrogenative coupling" where the alcohol is oxidized in situ to an aldehyde, which then undergoes reductive amination. | organic-chemistry.org |
Photocatalytic Approaches to Amine Synthesis Applicable to this compound
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-N bonds under exceptionally mild conditions. acs.orgrsc.org These methods often proceed through radical pathways, offering reactivity patterns complementary to traditional ionic reactions.
One plausible strategy for synthesizing this compound involves a multicomponent reaction mediated by a photocatalyst. For example, a protocol using an inexpensive manganese catalyst and visible light has been reported for the three-component alkylation of imines, which are generated in situ from aldehydes and anilines. rsc.org A similar strategy could be adapted by condensing hexanal and dicyclopropylmethylamine (or dicyclopropyl ketone and hexylamine) to form the imine, which is then coupled with a radical precursor in the presence of a photosensitizer. Photocatalytic methods for the direct α-C-H alkylation of unprotected primary amines have also been developed, presenting another potential, albeit more complex, avenue for synthesis. vapourtec.com
Precursor Selection and Strategic Bond Formations for the Dicyclopropylmethyl and Hexyl Moieties
The synthesis of this compound hinges on the strategic selection of precursors for the dicyclopropylmethyl and hexyl groups and the method of forming the crucial C-N bonds.
For the dicyclopropylmethyl moiety , a common precursor would be dicyclopropylmethyl ketone. This ketone can be synthesized through various methods, including the reaction of dicyclopropylmagnesium bromide with dicyclopropanecarbonitrile. The ketone can then undergo reductive amination with hexylamine. Another key precursor is dicyclopropylmethanamine, which could be synthesized from the corresponding ketone via oxime reduction or other amination methods. This amine could then be alkylated with a hexyl halide or sulfonate.
The hexyl moiety is typically introduced using a precursor such as hexyl bromide, hexyl iodide, or a hexyl sulfonate ester (e.g., tosylate or mesylate) for the alkylation of dicyclopropylmethanamine. Alternatively, in a reductive amination approach, hexanal or 2-hexanone (B1666271) could be reacted with dicyclopropylmethanamine. The choice of precursor often depends on the specific reaction conditions and the desired reactivity. Machine learning models are also being developed to aid in the rational selection of precursors for complex syntheses. umn.eduresearchgate.netarxiv.org
Strategic Bond Formations:
Reductive Amination: This is a highly convergent and widely used method. The key bond formation occurs between the carbonyl carbon of one precursor (e.g., dicyclopropylmethyl ketone) and the nitrogen of the other (hexylamine), followed by reduction of the resulting imine or enamine.
N-Alkylation: This involves the formation of a C-N bond by reacting an amine (e.g., dicyclopropylmethanamine) with an alkylating agent (e.g., hexyl bromide). This is a classical and straightforward approach, though it can sometimes lead to over-alkylation.
Optimization of Reaction Conditions for Enhanced Selectivity and Yields
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. semanticscholar.org Key parameters to consider include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. beilstein-journals.orgresearchgate.net
For a reductive amination , the choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (B8407120) are often preferred as they are selective for the iminium ion over the ketone. The solvent can also play a significant role; for instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used. researchgate.net Temperature control is also important to minimize side reactions.
In an N-alkylation reaction , the choice of base is important to deprotonate the amine and facilitate the reaction. A non-nucleophilic base is often used to avoid competing reactions. The solvent should be able to dissolve the reactants and facilitate the substitution reaction.
The use of high-throughput experimentation and machine learning algorithms can significantly accelerate the optimization process by systematically exploring a wide range of reaction parameters. semanticscholar.orgbeilstein-journals.orgnih.gov
| Parameter | Reductive Amination | N-Alkylation |
| Catalyst/Reagent | Acid or base catalyst, reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Solvent | THF, DCM, Methanol | Acetonitrile, DMF |
| Temperature | Room temperature to mild heating | Room temperature to reflux |
| Stoichiometry | Near equimolar or slight excess of amine | Slight excess of alkylating agent or amine |
Stereoselective Synthesis of this compound Enantiomers (if applicable)
The carbon atom to which the dicyclopropyl and methyl groups are attached in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often a critical goal in medicinal chemistry and materials science.
Asymmetric Reductive Amination is a primary strategy for achieving stereoselectivity. beilstein-journals.org This can be accomplished using:
Chiral Catalysts: As mentioned in section 2.2.3, chiral organocatalysts or chiral transition metal catalysts can be used to induce enantioselectivity in the reduction of the imine intermediate.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the amine or the ketone precursor. This auxiliary directs the stereochemical outcome of the reductive amination. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Biocatalysis: Enzymes like IREDs and RedAms are inherently chiral and can provide very high enantioselectivity. researchgate.net
Resolution of a Racemic Mixture: Another approach is to synthesize the racemic mixture of this compound and then separate the enantiomers. This can be done by forming diastereomeric salts with a chiral acid, followed by separation through crystallization and subsequent removal of the resolving agent.
The specific method chosen will depend on factors such as the desired enantiomeric excess, the scalability of the process, and the availability of chiral catalysts or enzymes. beilstein-journals.org
Mechanistic Investigations of Dicyclopropylmethyl Hexyl Amine Formation and Reactions
Elucidation of Reaction Pathways in Key Synthetic Transformations
The formation of (Dicyclopropylmethyl)(hexyl)amine is most commonly achieved through the N-alkylation of hexylamine (B90201) with a suitable dicyclopropylmethyl-containing electrophile. One of the most efficient and environmentally benign pathways for such transformations is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govrsc.org This pathway typically utilizes an alcohol, such as dicyclopropylmethanol, as the alkylating agent in the presence of a transition metal catalyst.
The catalytic cycle can be described as follows:
Oxidation: The catalyst, often a palladium or ruthenium complex, facilitates the dehydrogenation of dicyclopropylmethanol to form the corresponding aldehyde, dicyclopropyl methanal. chemrxiv.org The "borrowed" hydrogen is temporarily held by the metal catalyst.
Condensation: The in situ-generated aldehyde then undergoes condensation with hexylamine to form a Schiff base or imine intermediate.
Reduction: The metal hydride species, formed in the initial step, reduces the imine to the final secondary amine product, this compound. This step regenerates the catalyst, allowing it to re-enter the catalytic cycle.
An alternative pathway involves the use of dicyclopropylmethyl halides as alkylating agents. This method proceeds through a direct nucleophilic substitution (SN2) reaction where the nitrogen atom of hexylamine attacks the electrophilic carbon of the dicyclopropylmethyl halide, displacing the halide and forming the C-N bond. However, this method can be less efficient due to potential side reactions and the generation of stoichiometric waste products. chemrxiv.org
Reductive amination of dicyclopropyl methanal with hexylamine in the presence of a reducing agent offers another synthetic route. This pathway first forms the imine intermediate, which is then reduced to the final amine product.
Role of Intermediates and Transition States in Amine Alkylation and Functionalization
In the case of SN2 reactions with dicyclopropylmethyl halides, the reaction proceeds through a five-coordinate transition state where the nitrogen-carbon bond is partially formed and the carbon-halogen bond is partially broken. The steric hindrance around the electrophilic carbon, influenced by the two cyclopropyl (B3062369) groups, will play a significant role in the energy of this transition state.
The imine intermediate is a central figure in both the borrowing hydrogen and reductive amination pathways. Its formation and subsequent reduction are critical steps. The electrophilicity of the imine carbon and the nucleophilicity of the reducing agent (the metal hydride in the borrowing hydrogen mechanism) will dictate the rate of the final product formation.
Kinetic Studies and Reaction Rate Determinants for this compound Formation
For the N-alkylation of hexylamine, a study on its reaction with CO2 in aqueous solution showed a first-order reaction with respect to the amine. cetjournal.it While this is a different reaction, it provides some insight into the kinetic behavior of hexylamine.
The rate of formation of this compound can be expressed by a general rate law:
Rate = k[Hexylamine]a[Alkylating Agent]b[Catalyst]c
Where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to each component. The determination of these orders would require experimental data, such as that obtained from initial rate experiments.
Hypothetical Kinetic Data for the Formation of this compound via Borrowing Hydrogen
| Experiment | [Hexylamine] (M) | [Dicyclopropylmethanol] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10-5 |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10-5 |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10-5 |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10-5 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, the reaction would be first order with respect to hexylamine and the catalyst, and zero order with respect to dicyclopropylmethanol, suggesting that the alcohol oxidation is not the rate-determining step under these conditions.
Solvent Effects on this compound Synthesis Mechanisms
The choice of solvent can significantly impact the reaction mechanism and outcome of the synthesis of this compound. In the borrowing hydrogen pathway, the solvent can influence the stability of the intermediates and transition states. For instance, polar aprotic solvents may be favored as they can stabilize charged intermediates without interfering with the catalytic cycle. Toluene is a commonly used solvent for such reactions.
In SN2 reactions, polar aprotic solvents are known to accelerate the reaction rate by solvating the cation while leaving the nucleophile (hexylamine) relatively unsolvated and thus more reactive.
The effect of different solvents on the yield of a generic N-alkylation of an amine with an alcohol via the borrowing hydrogen mechanism is illustrated in the table below.
Influence of Solvent on a Generic N-Alkylation Reaction
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 85 |
| Dioxane | 2.2 | 78 |
| Acetonitrile (B52724) | 37.5 | 65 |
| Ethanol | 24.6 | 50 |
This table illustrates general trends and is not specific to this compound synthesis.
The data suggests that non-polar or weakly polar solvents may be more suitable for this type of reaction, potentially due to better solubility of the reactants and catalyst, and minimizing solvent coordination to the metal center which could inhibit catalysis.
Influence of Catalysts and Reagents on Reaction Course and Outcome
The choice of catalyst is paramount in the synthesis of this compound via the borrowing hydrogen mechanism. Various transition metal complexes based on palladium, ruthenium, and cobalt have been shown to be effective for N-alkylation of amines. nih.govchemrxiv.org The ligand environment of the metal center plays a crucial role in the catalyst's activity and selectivity. For instance, phosphine-free N,N-bidentate-Co(II) complexes have been developed for the universal N-alkylation of amines with alcohols. nih.gov
Palladium catalysts, often supported on materials like silica or zirconia, are also widely used due to their high efficiency and versatility. chemrxiv.org The nature of the support can influence the dispersion and stability of the palladium nanoparticles, thereby affecting the catalytic performance.
The choice of the alkylating agent also directs the reaction course. While alcohols are used in the borrowing hydrogen pathway, the use of carboxylic acids in a reductive N-alkylation has also been reported, which involves a silane-mediated amidation followed by catalytic reduction. nih.gov
Comparison of Catalytic Systems for a Generic N-Alkylation of an Amine with an Alcohol
| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) |
| [Ru(p-cymene)Cl2]2 | - | KOBut | 110 | 90 |
| Pd/C | - | - | 120 | 88 |
| Co(II)-complex | N,N-bidentate | - | 100 | 92 |
This table presents typical data for N-alkylation reactions and is for comparative purposes.
The selection of the appropriate catalyst and reagents is therefore a critical step in designing an efficient and selective synthesis of this compound, with the borrowing hydrogen approach using a suitable transition metal catalyst and dicyclopropylmethanol appearing as a promising route.
Computational and Theoretical Chemistry Studies of Dicyclopropylmethyl Hexyl Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. northwestern.eduwikipedia.org For (Dicyclopropylmethyl)(hexyl)amine, these calculations, often employing methods like Hartree-Fock or Density Functional Theory (DFT), can elucidate key aspects of its reactivity and electronic landscape. wavefun.com
Detailed analysis of the electronic structure begins with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a variety of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net For this compound, the MEP map would be expected to show a region of high electron density, and therefore negative electrostatic potential, localized around the nitrogen atom due to the lone pair of electrons. This region signifies the most probable site for electrophilic attack. Conversely, the electron-deficient regions, with positive electrostatic potential, would likely be found around the hydrogen atoms of the amine group.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the partial atomic charges on each atom. researchgate.net These charges offer a numerical representation of the electron distribution, highlighting the polarity of bonds within the molecule. For instance, the nitrogen atom would carry a partial negative charge, while the adjacent carbon atoms of the dicyclopropylmethyl and hexyl groups would have partial positive charges.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.2 D |
| Partial Charge on Nitrogen | -0.45 e |
| Partial Charge on C (adjacent to N) | +0.20 e |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the various stable and transient shapes the molecule can adopt, which is crucial for understanding its interactions and reactivity. hilarispublisher.com
The conformational flexibility of this compound arises from the rotation around several single bonds. The hexyl chain can adopt numerous conformations, from a fully extended linear chain to more compact, folded structures. The dicyclopropylmethyl group also possesses rotational freedom where the cyclopropyl (B3062369) rings can orient themselves in different spatial arrangements relative to the rest of the molecule.
MD simulations are typically performed by placing the molecule in a simulated solvent box, often water or a non-polar solvent, to mimic realistic conditions. mdpi.com The trajectory of the simulation, which is a record of the atomic positions over time, can then be analyzed to identify the most populated conformational states. nih.gov This analysis often involves measuring key dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions from a reference structure.
The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles or by clustering the trajectory to group similar conformations. The relative energies of these conformations can be calculated to determine their populations at a given temperature.
Table 2: Major Conformational States of this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Description |
| 1 | 0.0 | 45 | Extended hexyl chain, anti-periplanar cyclopropyl groups |
| 2 | 0.8 | 25 | Gauche fold in hexyl chain, anti-periplanar cyclopropyl groups |
| 3 | 1.5 | 15 | Extended hexyl chain, syn-periplanar cyclopropyl groups |
| 4 | 2.1 | 10 | Folded hexyl chain, syn-periplanar cyclopropyl groups |
| 5 | >3.0 | 5 | Other minor conformations |
Note: The data in this table is hypothetical and for illustrative purposes.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.comumn.edu For this compound, DFT can be used to predict the pathways of various reactions, such as nucleophilic substitution, oxidation, or acid-base reactions. researchgate.net
A hypothetical DFT study could investigate the mechanism of N-alkylation of this compound with an alkyl halide, for example, methyl iodide. The reaction would proceed through a transition state where the nitrogen atom forms a new bond with the methyl group while the carbon-iodine bond is breaking. DFT calculations can locate the geometry of this transition state and determine its energy, which corresponds to the activation energy of the reaction. researchgate.net
The reaction pathway can be traced using Intrinsic Reaction Coordinate (IRC) calculations, which follow the lowest energy path from the transition state down to the reactants and products. researchgate.net This allows for a detailed understanding of the geometric changes that occur throughout the reaction.
Furthermore, DFT can be used to study the chemoselectivity of reactions. For instance, in the case of a phosphine-catalyzed ring-opening reaction of a cyclopropyl ketone, DFT can help to understand why one reaction pathway is favored over others. rsc.org Similarly, for this compound, DFT could predict whether a reaction would occur at the nitrogen atom or potentially at one of the cyclopropyl rings, depending on the nature of the reactant.
Table 3: Hypothetical DFT Calculated Activation Energies for the N-methylation of this compound with Methyl Iodide
| Reaction Step | Description | Activation Energy (kcal/mol) |
| 1 | Formation of the N-C bond (Transition State) | 15.2 |
| 2 | C-I bond cleavage | - |
| Overall Reaction | This compound + CH₃I → [(Dicyclopropylmethyl)(hexyl)(methyl)ammonium]⁺I⁻ | - |
Note: The data in this table is hypothetical and for illustrative purposes.
Structure-Reactivity Relationships and Computational Predictions for this compound Derivatives
Computational studies can be extended to derivatives of this compound to establish structure-reactivity relationships (SRRs). researchgate.netnih.gov By systematically modifying the structure of the molecule and calculating relevant properties, it is possible to predict how these changes will affect its reactivity.
For example, a series of derivatives could be created by varying the length of the alkyl chain (e.g., from butyl to octyl) or by introducing substituents on the cyclopropyl rings. For each derivative, quantum chemical calculations could be performed to determine properties such as the HOMO energy, the partial charge on the nitrogen atom, and the steric hindrance around the nitrogen.
These calculated descriptors can then be correlated with experimentally observable reactivity parameters, such as reaction rates or equilibrium constants. This allows for the development of predictive models that can estimate the reactivity of new, untested derivatives. Such models are highly valuable in the rational design of molecules with specific desired properties.
Table 4: Hypothetical Structure-Reactivity Data for (Dicyclopropylmethyl)(alkyl)amine Derivatives
| Alkyl Group | HOMO Energy (eV) | N-atom Partial Charge (e) | Steric Hindrance Index | Predicted Relative Reactivity |
| Butyl | -6.1 | -0.46 | 0.85 | 1.2 |
| Hexyl | -6.2 | -0.45 | 1.00 | 1.0 |
| Octyl | -6.3 | -0.44 | 1.15 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes. The Steric Hindrance Index and Predicted Relative Reactivity are normalized to the hexyl derivative.
Molecular Modeling of Steric and Electronic Effects of the Dicyclopropylmethyl and Hexyl Groups
Molecular modeling techniques can be employed to quantify these effects. Steric parameters, such as the solid angle occupied by each substituent around the nitrogen atom, can be calculated from the optimized molecular geometry. Electronic effects can be assessed by calculating the change in the electron density at the nitrogen atom upon substitution.
By comparing these calculated parameters for this compound with those of simpler amines (e.g., dihexylamine (B85673) or dicyclopropylamine), the specific influence of each group can be isolated. For example, comparing the reactivity of this compound to that of dihexylamine would highlight the steric shielding effect of the dicyclopropylmethyl group.
Table 5: Hypothetical Steric and Electronic Parameters for Substituents on an Amine
| Substituent Group | Steric Parameter (Solid Angle, sr) | Electronic Parameter (Change in N Charge, e) |
| Hexyl | 1.8 | -0.02 |
| Dicyclopropylmethyl | 3.5 | -0.03 |
| Methyl | 0.9 | -0.01 |
Note: The data in this table is hypothetical and for illustrative purposes.
Derivatization and Functionalization of Dicyclopropylmethyl Hexyl Amine
Synthesis of Novel (Dicyclopropylmethyl)(hexyl)amine Derivatives through N-Functionalization
The nitrogen atom of this compound is a primary site for functionalization, readily undergoing reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. The most common N-functionalization reactions for secondary amines are alkylation and acylation. openstax.orgfiveable.me
N-Alkylation:
N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This reaction is typically achieved by reacting the amine with an alkyl halide. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile. msu.edu
For this compound, this can be represented by the general reaction:
(C₃H₅)₂CH-NH-C₆H₁₃ + R-X → (C₃H₅)₂CH-N(R)-C₆H₁₃ + HX
Where R-X is an alkylating agent, such as an alkyl halide. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, leading to a diverse library of tertiary amine derivatives. For instance, direct alkylation of a secondary amine with cyclopropylmethyl bromide has been successfully used in the synthesis of precursors for bicyclic opioid ligands. nih.gov
However, the direct alkylation of secondary amines can sometimes be challenging to control and may lead to the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. openstax.orgwikipedia.org
N-Acylation:
N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a highly efficient reaction, typically carried out using acyl chlorides or acid anhydrides. libretexts.org
The general reaction for the acylation of this compound is:
(C₃H₅)₂CH-NH-C₆H₁₃ + R-COCl → (C₃H₅)₂CH-N(COR)-C₆H₁₃ + HCl
Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. openstax.org This reaction is valuable for introducing a carbonyl functionality, which can serve as a handle for further transformations.
| Reaction Type | Reagent | Product Class | Potential Derivatives of this compound |
| N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Tertiary Amine | (Dicyclopropylmethyl)(hexyl)methylamine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | N-(dicyclopropylmethyl)-N-hexylacetamide |
| N-Arylation | Aryl Halide (with catalyst) | Tertiary Arylamine | N-(dicyclopropylmethyl)-N-hexylaniline |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | N-(dicyclopropylmethyl)-N-hexyl-p-toluenesulfonamide |
Introduction of Additional Functional Groups on the Hexyl and Dicyclopropylmethyl Moieties
Beyond N-functionalization, the hexyl and dicyclopropylmethyl groups of the parent amine can also be modified, although these transformations are generally more challenging.
Functionalization of the Hexyl Group:
The hexyl group is a saturated hydrocarbon chain, making it relatively inert. Functionalization typically requires harsh reaction conditions that can lead to a mixture of products. Potential, though often non-selective, methods could include free-radical halogenation followed by nucleophilic substitution to introduce functional groups such as hydroxyl or cyano groups at various positions along the chain.
Functionalization of the Dicyclopropylmethyl Group:
The cyclopropyl (B3062369) rings in the dicyclopropylmethyl group are highly strained. longdom.org This ring strain makes them susceptible to ring-opening reactions, providing a unique pathway for functionalization. These reactions can be initiated by various reagents, including acids, electrophiles, or through catalytic hydrogenation. The specific conditions of the ring-opening reaction would determine the nature of the resulting functionalized product.
Utilization of this compound as a Building Block in Complex Molecule Synthesis
The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The cyclopropylamine (B47189) moiety is a recognized pharmacophore and is present in numerous biologically active compounds, including antidepressants and antiviral agents. longdom.org
The ability to introduce various substituents through N-functionalization allows for the tuning of the molecule's properties, which is a key strategy in medicinal chemistry. For example, the synthesis of N-cyclopropylmethyl derivatives of secondary amines has been explored in the development of opioid receptor ligands. nih.gov Furthermore, cyclopropylimines, which can be derived from cyclopropylamines, are useful intermediates in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net
The combination of the lipophilic hexyl group and the unique stereoelectronic properties of the dicyclopropylmethyl group makes this amine an interesting starting material for the exploration of new chemical entities with potential applications in pharmaceuticals and agrochemicals. longdom.org
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of Dicyclopropylmethyl Hexyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of (Dicyclopropylmethyl)(hexyl)amine would be expected to exhibit distinct signals corresponding to the dicyclopropylmethyl and hexyl moieties. The protons on the carbons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen. libretexts.org The methine proton of the dicyclopropylmethyl group would likely appear as a multiplet, coupled to the protons of the two cyclopropyl (B3062369) rings. The cyclopropyl protons themselves would present complex multiplets in the upfield region of the spectrum, a characteristic feature of these strained ring systems. The hexyl group would show a series of multiplets for the methylene (B1212753) protons, with the terminal methyl group appearing as a triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons directly bonded to the nitrogen atom would be observed at a downfield chemical shift compared to other aliphatic carbons. libretexts.org The dicyclopropylmethyl group would be identifiable by the methine carbon signal and the characteristic upfield signals of the cyclopropyl ring carbons. The six distinct carbon signals of the hexyl chain would be observed in the aliphatic region of the spectrum.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH(C₃H₅)₂ | ~2.5 - 2.8 (multiplet) | ~65 - 70 |
| Cyclopropyl CH | ~0.8 - 1.2 (multiplet) | ~5 - 15 |
| Cyclopropyl CH₂ | ~0.2 - 0.6 (multiplet) | ~2 - 8 |
| N-CH₂(CH₂)₄CH₃ | ~2.3 - 2.6 (triplet) | ~50 - 55 |
| N-CH₂-CH₂(CH₂)₃CH₃ | ~1.4 - 1.6 (multiplet) | ~28 - 32 |
| (CH₂)₂-CH₂-CH₂CH₂CH₃ | ~1.2 - 1.4 (multiplet) | ~26 - 30 |
| (CH₂)₃-CH₂-CH₂CH₃ | ~1.2 - 1.4 (multiplet) | ~22 - 25 |
| (CH₂)₄-CH₂-CH₃ | ~1.2 - 1.4 (multiplet) | ~31 - 35 |
| CH₂-CH₃ | ~0.8 - 1.0 (triplet) | ~13 - 15 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₂₅N, the nominal molecular weight is 195.35 g/mol .
Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken. libretexts.org This results in the formation of a resonance-stabilized, nitrogen-containing cation and an alkyl radical. libretexts.org For this compound, two primary α-cleavage pathways are anticipated.
Predicted Fragmentation Pattern for this compound:
| Fragmentation Pathway | Resulting Cation | Predicted m/z |
| Cleavage of the hexyl group | [M - C₆H₁₃]⁺ | 96 |
| Cleavage of a cyclopropyl group | [M - C₃H₅]⁺ | 154 |
| Loss of the entire dicyclopropylmethyl group | [M - C₇H₁₁]⁺ | 100 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: As a tertiary amine, this compound lacks N-H bonds, and therefore, the characteristic N-H stretching vibrations seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent. libretexts.org The most prominent features in the IR spectrum would be the C-H stretching vibrations of the alkyl and cyclopropyl groups in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. labrulez.com The presence of the cyclopropyl rings may give rise to specific C-H stretching absorptions above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also be expected to show strong C-H stretching and bending modes. The symmetric vibrations of the carbon skeleton would likely be more intense in the Raman spectrum compared to the IR spectrum. The study of the vibrational modes through both IR and Raman can offer a more complete picture of the molecule's structure.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretch (cyclopropyl) | ~3050 - 3100 | ~3050 - 3100 |
| C-H stretch (aliphatic) | ~2850 - 2960 | ~2850 - 2960 |
| CH₂ bend | ~1450 - 1470 | ~1450 - 1470 |
| C-N stretch | ~1020 - 1250 | ~1020 - 1250 |
Chromatographic Methods (GC-MS, LC-MS) in Reaction Monitoring and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture, allowing for the monitoring of reaction progress and the assessment of product purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC would be an excellent method for purity analysis. The compound would exhibit a specific retention time under a given set of chromatographic conditions. The mass spectrometer detector would provide mass spectra of the eluting peak, confirming its identity. In some cases, derivatization with reagents like benzenesulfonyl chloride may be employed to improve chromatographic behavior. gdut.edu.cn
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally labile compounds. While this compound is likely amenable to GC-MS, LC-MS could also be utilized, particularly for monitoring reactions in solution. Reversed-phase chromatography would likely be the method of choice, and the mass spectrometer would provide detection and identification.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/salts)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While this compound is likely a liquid at room temperature, it is possible to form crystalline salts (e.g., hydrochloride or hydrobromide salts) or derivatives that would be suitable for X-ray diffraction analysis. A successful crystal structure determination would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Dicyclopropylmethyl)(hexyl)amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of dicyclopropylmethylamine with hexyl halides (e.g., 1-bromohexane) in polar aprotic solvents (e.g., THF or DMF) under alkaline conditions (K₂CO₃ or NaOH). Reaction temperatures between 60–80°C for 12–24 hours are typical. Purification involves fractional distillation or column chromatography to isolate the product .
- Critical Parameters : Solvent choice impacts reaction efficiency (DMF accelerates kinetics but complicates purification). Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance yields in biphasic systems.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 0.5–1.5 ppm for cyclopropyl CH₂; δ 2.2–3.0 ppm for N-CH₂) and ¹³C NMR confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 195 (C₁₃H₂₅N⁺) with fragmentation patterns distinguishing cyclopropyl and hexyl groups.
- Elemental Analysis : Validate empirical formula (C₁₃H₂₅N) within ±0.3% error .
Q. What are the stability considerations for storing this compound?
- Handling Protocols : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent oxidative degradation. Avoid contact with moisture or strong acids to prevent amine protonation or cyclopropane ring opening .
- Decomposition Risks : Prolonged exposure to light or heat (>40°C) may form imine byproducts via autoxidation.
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in drug-target interactions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electron density distribution, highlighting nucleophilic amine sites .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina. The cyclopropyl group’s strain energy (~27 kcal/mol) may enhance hydrophobic interactions .
- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to validate models.
Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) may arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or bacterial strains .
- Structural Nuances : Pyridine or thiophene analogs (e.g., hexyl[1-(pyridin-3-yl)ethyl]amine) show altered electronic profiles, affecting membrane permeability .
- Resolution Strategy : Standardize protocols (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate substituent effects.
Q. What advanced separation techniques address challenges in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
